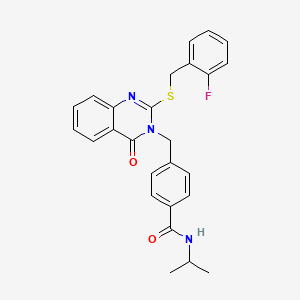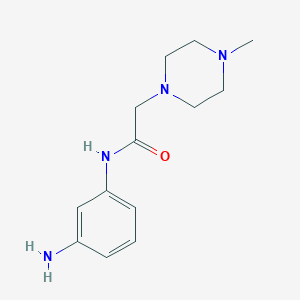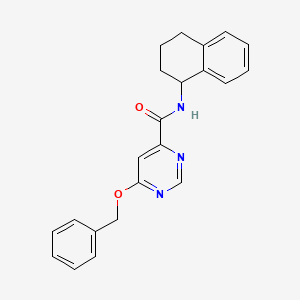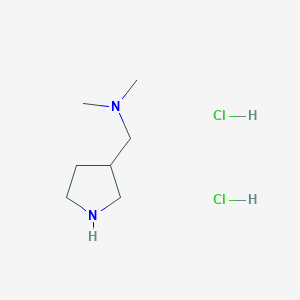
4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is a common structural motif in various biologically active molecules. The presence of the 2-fluorobenzylthio group and the isopropylbenzamide moiety further enhances its chemical diversity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) on the quinazolinone core with 2-fluorobenzylthiol, typically in the presence of a base like potassium carbonate.
Attachment of the Isopropylbenzamide Moiety: The final step involves the coupling of the intermediate with isopropylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the quinazolinone core.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The 2-fluorobenzylthio group and the isopropylbenzamide moiety may enhance the binding affinity and specificity of the compound towards its targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- 4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
Uniqueness
The presence of the 2-fluorobenzylthio group distinguishes this compound from its analogs, potentially offering unique biological activities and improved pharmacokinetic properties. The fluorine atom can enhance the metabolic stability and bioavailability of the compound, making it a promising candidate for further development.
特性
IUPAC Name |
4-[[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-17(2)28-24(31)19-13-11-18(12-14-19)15-30-25(32)21-8-4-6-10-23(21)29-26(30)33-16-20-7-3-5-9-22(20)27/h3-14,17H,15-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWULKCQSWBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![6-{[4-(3-methylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008091.png)
![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)
![2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B3008093.png)


![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B3008098.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)


![4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)
